molecular formula C16H19ClN4O4 B1530628 N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide CAS No. 1379811-22-9

N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B1530628
CAS No.: 1379811-22-9
M. Wt: 366.8 g/mol
InChI Key: VJXNNEGUZZVWQP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide is a useful research compound. Its molecular formula is C16H19ClN4O4 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioactive Compound Synthesis and Evaluation

Research on compounds structurally related to N-[4-(acetylamino)phenyl]-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide has shown potential in various therapeutic areas. For instance, compounds synthesized for their antioxidant, analgesic, and anti-inflammatory activities have demonstrated notable efficacy in comparison with standards. Such studies are crucial in the development of new drugs that could potentially treat conditions related to oxidative stress, pain, and inflammation (Nayak et al., 2014).

Drug Metabolism and Biochemical Pathways

Understanding the metabolic pathways of drugs is essential for developing safer and more effective treatments. A study on acetaminophen (a compound structurally and functionally distinct but relevant in the context of drug metabolism studies) revealed its conversion to bioactive metabolites via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This process elucidates the molecular mechanisms behind the analgesic effects of acetaminophen and highlights the importance of exploring similar metabolic pathways for related compounds (Högestätt et al., 2005).

Antimicrobial and Antifungal Activities

The synthesis and microbial evaluation of new pyridine derivatives have shown significant antibacterial and antifungal activities. These findings suggest the potential for developing novel antimicrobial agents based on the structural framework of this compound and similar compounds, contributing to the fight against resistant microbial strains (Patel & Agravat, 2007).

Anticonvulsant Evaluation

Research into the anticonvulsant properties of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has provided insights into potential treatments for epilepsy. Such studies are essential for identifying new therapeutic agents that can effectively manage seizures, especially in treatment-resistant forms of the condition (Nath et al., 2021).

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4/c1-10(22)19-11-2-4-12(5-3-11)20-14(23)8-13-16(25)18-6-7-21(13)15(24)9-17/h2-5,13H,6-9H2,1H3,(H,18,25)(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXNNEGUZZVWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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